molecular formula C22H32N4O12 B12734077 oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine CAS No. 103840-65-9

oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine

Cat. No.: B12734077
CAS No.: 103840-65-9
M. Wt: 544.5 g/mol
InChI Key: SPRYFCUWTFCYLG-UHFFFAOYSA-N
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Description

Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is a complex organic compound that features a combination of oxalic acid and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine typically involves multi-step organic reactions. One common approach is to start with pyridin-2-yl-4-oxobutanal derivatives, which are reacted with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . These intermediates are then further functionalized to incorporate the piperazine ring and the oxalic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions of piperazine derivatives with biological targets.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Piperazine derivatives: These compounds share the piperazine ring and are used in various medicinal applications.

Uniqueness

Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is unique due to its combination of oxalic acid, pyridine, pyrrolidine, and piperazine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

103840-65-9

Molecular Formula

C22H32N4O12

Molecular Weight

544.5 g/mol

IUPAC Name

oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine

InChI

InChI=1S/C16H26N4.3C2H2O4/c1-2-7-17-16(6-1)20-14-12-19(13-15-20)11-5-10-18-8-3-4-9-18;3*3-1(4)2(5)6/h1-2,6-7H,3-5,8-15H2;3*(H,3,4)(H,5,6)

InChI Key

SPRYFCUWTFCYLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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